2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide
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Overview
Description
2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide is a chemical compound with the molecular formula C₁₁H₁₆N₂O₂S and a molecular weight of 240.32 g/mol It is a member of the thiadiazepane family, characterized by a seven-membered ring containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide typically involves the reaction of benzylamine with sulfur-containing reagents under controlled conditions. One common method includes the use of sulfur dioxide and an oxidizing agent to introduce the sulfone group into the thiadiazepane ring . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained at around 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures the reproducibility and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional sulfone groups or other oxygen-containing functionalities.
Reduction: Reduction reactions can be used to convert the sulfone group back to a sulfide or thiol group.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfides or thiols. Substitution reactions can result in a variety of benzyl-substituted thiadiazepane derivatives .
Scientific Research Applications
2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide can be compared with other similar compounds, such as:
1,2,3-Benzothiadiazine 1,1-dioxide: This compound has a similar structure but with a different ring size and substitution pattern.
1,2,4-Benzothiadiazine 1,1-dioxide: Another related compound with a different ring structure, used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzyl group, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
2-benzyl-1,2,7-thiadiazepane 1,1-dioxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c14-16(15)12-8-4-5-9-13(16)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTKYQQQHIFMHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(S(=O)(=O)NC1)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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